

An In-depth Technical Guide to Diisopropyl Terephthalate: Molecular Structure, Properties, and Synthesis

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Compound of Interest		
Compound Name:	Diisopropyl terephthalate	
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Introduction

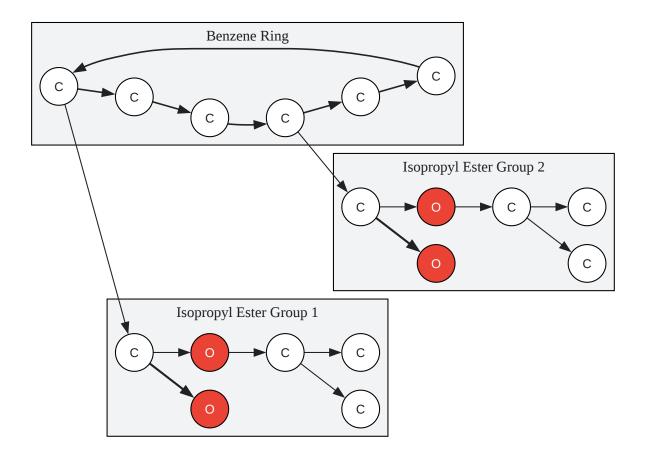
Diisopropyl terephthalate is an organic compound of significant interest in various scientific and industrial fields, including polymer chemistry and material science. As a diester of terephthalic acid and isopropanol, its molecular structure imparts specific chemical and physical properties that make it a subject of ongoing research and application development. This technical guide provides a comprehensive overview of **diisopropyl terephthalate**, focusing on its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Molecular Structure and IUPAC Name

The fundamental identity of a chemical compound lies in its structure and systematic name. **Diisopropyl terephthalate** is structurally characterized by a central benzene ring substituted at the 1 and 4 positions with isopropyl ester groups.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dipropan-2-yl benzene-1,4-dicarboxylate.[1] Its molecular formula is $C_{14}H_{18}O_4$, and its structure can be unambiguously represented by the SMILES string CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C.[1]





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Caption: Molecular structure of diisopropyl terephthalate.

Physicochemical Properties

A summary of the key quantitative data for **diisopropyl terephthalate** is presented in the table below, providing a concise reference for its physical and chemical characteristics.



Property	Value
Molecular Weight	250.29 g/mol
Appearance	Colorless to pale yellow liquid or solid
Density	1.063 - 1.078 g/mL
Melting Point	54-55 °C
Boiling Point	275.3 °C at 760 mmHg
Flash Point	142.6 °C
Solubility	Insoluble in water; soluble in organic solvents like ethanol and methanol.
Vapor Pressure	0.0±0.6 mmHg at 25°C (Predicted)
Refractive Index	1.5

Experimental Protocols Synthesis of Diisopropyl Terephthalate via Fischer Esterification

The most common laboratory-scale synthesis of **diisopropyl terephthalate** is achieved through the Fischer esterification of terephthalic acid with isopropanol, using a strong acid catalyst.

Materials and Equipment:

- Terephthalic acid
- Isopropanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Round-bottom flask
- Reflux condenser

Foundational & Exploratory



- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine terephthalic acid and a significant excess of isopropanol. The isopropanol serves as both a reactant and the solvent.
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a
 heating mantle. The reaction temperature should be maintained at the boiling point of
 isopropanol (approximately 82 °C). Allow the reaction to proceed for several hours. The
 progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete (as indicated by the disappearance of the terephthalic acid spot on TLC), allow the mixture to cool to room temperature.
- Neutralization: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution should be exercised as this will produce carbon dioxide gas.
- Extraction: Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the product precipitates, it can be collected by vacuum filtration and then



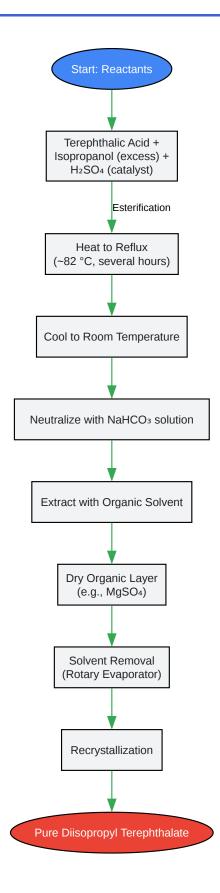




dissolved in a suitable organic solvent like diethyl ether for further purification. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

- Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter to remove the drying agent, and then remove the solvent and excess isopropanol using a rotary evaporator.
- Purification: The crude diisopropyl terephthalate can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.





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Caption: Experimental workflow for the synthesis of diisopropyl terephthalate.



Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **diisopropyl terephthalate** and identifying any potential impurities.

Sample Preparation:

- Accurately weigh a small amount of the synthesized diisopropyl terephthalate (e.g., 1-10 mg).
- Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

Instrumentation and Typical Parameters:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
- Injection Mode: Split or splitless injection.
- · Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 80 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound.
- Mass Spectrometer:
 - o Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: A mass-to-charge ratio (m/z) range appropriate for the expected fragments of diisopropyl terephthalate and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure of the synthesized **diisopropyl terephthalate**.

Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃ or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Expected ¹H NMR Signals:

- A singlet corresponding to the four aromatic protons of the benzene ring.
- A septet for the two methine (CH) protons of the isopropyl groups.
- A doublet for the twelve methyl (CH₃) protons of the isopropyl groups.

Expected ¹³C NMR Signals:

- Signals corresponding to the carbonyl carbons of the ester groups.
- Signals for the aromatic carbons (quaternary and protonated).
- Signals for the methine and methyl carbons of the isopropyl groups.

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References

• 1. benchchem.com [benchchem.com]



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